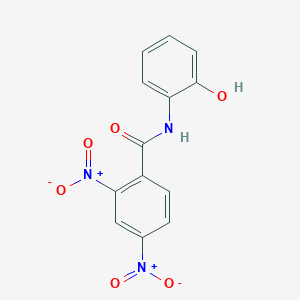

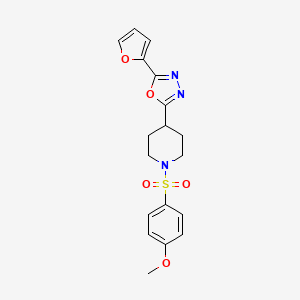

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxyphenyl)acetamide” is also known as “2-Acetamidophenol” or "Acetaminophen USP RC C" . It’s a derivative of salicylic acid and has been reported as a less toxic compound compared to paracetamol or aspirin with anti-platelet aggregating and anti-inflammatory activity .

Synthesis Analysis

A novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis

The molecular formula of N-(2-hydroxyphenyl)acetamide is C8H9NO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

N-(2-hydroxyphenyl)acetamide has been found to undergo various chemical reactions. For instance, it has been used in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocycles .Physical And Chemical Properties Analysis

The molecular weight of N-(2-hydroxyphenyl)acetamide is 151.16 . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用

Biosensor Development

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide has been utilized in the development of highly sensitive biosensors. For instance, a study by Karimi-Maleh et al. (2014) described a novel modified carbon paste electrode incorporating this compound for the electrocatalytic determination of glutathione and piroxicam, showcasing its utility in detecting specific compounds in biological samples.

Drug Metabolism Research

Research on N-(2-hydroxyphenyl)-2,4-dinitrobenzamide has provided insights into drug metabolism. Helsby et al. (2008) conducted a study on the in vitro metabolism of this compound, examining its biotransformation and the pathways involved in normal tissues. This research is crucial for understanding how drugs are metabolized and for the development of safer pharmaceuticals.

Electrochemical Sensors

The compound has been instrumental in creating electrochemical sensors. A study by Bagheri et al. (2014) used it to modify a carbon paste electrode for the determination of captopril, demonstrating its effectiveness in sensitive detection of pharmaceutical compounds.

Bioreductive Drug Research

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide plays a role in bioreductive drug research. Palmer et al. (1995) investigated the reductive chemistry of a related compound, which is crucial for understanding how certain anticancer drugs are activated in hypoxic tumor cells.

Cancer Therapy Research

The compound has been explored for its potential in cancer therapy. Khan and Ross (1971) studied its derivatives for inhibitory activity against tumor growth, highlighting its potential application in developing new anticancer drugs.

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-12-4-2-1-3-10(12)14-13(18)9-6-5-8(15(19)20)7-11(9)16(21)22/h1-7,17H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQOJYMXOROBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2588740.png)

![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis](/img/structure/B2588754.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2588755.png)